1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-

Antiviral SARS-CoV-2 isomer selectivity

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is a synthetic organoselenium compound belonging to the ebselen family, defined by a benzisoselenazolone core bearing a 4-trifluoromethylphenyl substituent at the N-2 position. The trifluoromethyl group imparts distinct electronic and lipophilic character compared to the parent molecule ebselen (2-phenylbenzisoselenazol-3-one), altering both physicochemical properties and biological target engagement.

Molecular Formula C14H8F3NOSe
Molecular Weight 342.2 g/mol
CAS No. 81744-13-0
Cat. No. B3057506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-
CAS81744-13-0
Molecular FormulaC14H8F3NOSe
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H8F3NOSe/c15-14(16,17)9-5-7-10(8-6-9)18-13(19)11-3-1-2-4-12(11)20-18/h1-8H
InChIKeyCSPJPLIQFUNNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- (CAS 81744-13-0): Core Structural and Physicochemical Profile for Sourcing Decisions


1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is a synthetic organoselenium compound belonging to the ebselen family, defined by a benzisoselenazolone core bearing a 4-trifluoromethylphenyl substituent at the N-2 position [1]. The trifluoromethyl group imparts distinct electronic and lipophilic character compared to the parent molecule ebselen (2-phenylbenzisoselenazol-3-one), altering both physicochemical properties and biological target engagement. Its molecular formula is C₁₄H₈F₃NOSe, with a molecular weight of 342.18 g/mol and a boiling point reported at 417.7 °C at 760 mmHg . The compound is available from multiple suppliers at purities typically ≥95% (HPLC) .

Why Generic Substitution Fails for 2-(4-Trifluoromethylphenyl)-1,2-Benzisoselenazol-3-One in Ebselen-Derivative Research Programs


Ebselen and its analogs are not functionally interchangeable. Subtle modifications to the N-phenyl substituent—such as the introduction of a trifluoromethyl group at the para position—can drastically alter target selectivity, potency, and even the mechanism of enzyme inhibition. For instance, the meta-trifluoromethyl isomer (CAS 2570461-66-2) has been characterized as a SARS-CoV-2 replication inhibitor with an IC₅₀ of 844 nM in Vero E6 cells , yet published structure–activity relationship data on diselenide ebselen derivatives indicate that trifluoromethyl substituents can dampen cytoprotective antiviral activity relative to halide-substituted analogs [1]. Furthermore, patents specifically claim para-trifluoromethyl benzoselenazole compounds for oncology applications, highlighting positional specificity in biological activity [2]. Therefore, substituting the 4-CF₃ compound with the 3-CF₃ analog, the parent ebselen, or other ebselen derivatives without supporting data risks invalidating comparative biological experiments and compromising the integrity of structure–activity relationship studies.

Quantitative Differentiation Evidence for 2-(4-(Trifluoromethyl)phenyl)-1,2-benzisoselenazol-3(2H)-one Against Its Closest Analogs


Positional Isomer Potency Divergence: Para-CF₃ vs. Meta-CF₃ in Antiviral Replication Assays

The meta-trifluoromethyl positional isomer (2-[3-(trifluoromethyl)phenyl]-1,2-benzisoselenazol-3-one, CAS 2570461-66-2) has a reported IC₅₀ of 844 nM for inhibition of SARS-CoV-2 replication in Vero E6 cells . Although a direct head-to-head comparison with the para isomer has not yet been published, the documented sensitivity of ebselen-derivative antiviral activity to substituent position and electronic character [1] means that the para-CF₃ compound cannot be assumed to exhibit identical potency. Researchers requiring a para-substituted CF₃ ebselen scaffold for SAR exploration should thus prioritize the 4-CF₃ compound over the 3-CF₃ isomer to maintain positional consistency within their compound library.

Antiviral SARS-CoV-2 isomer selectivity

Class-Level Impact of Trifluoromethyl Substitution on Cytoprotective Antiviral Activity in Diselenide Ebselen Derivatives

In a systematic evaluation of ebselen diselenide derivatives, compounds bearing trifluoromethyl substituents on the phenyl ring exhibited decreased cytoprotective effect in a CPE-based assay compared to analogs with only halide substituents, while antiviral activity in an RNA reduction-based assay remained largely unchanged [1]. Specifically, diselenides 26 and 29 (trifluoromethyl-substituted) showed the highest EC₅₀ values in the CPE assay, indicating that CF₃ groups hamper the cytoprotective component of antiviral activity. This class-level observation suggests that for applications where cytoprotection is a desired phenotype, the 4-CF₃ ebselen derivative may underperform relative to halogen-substituted alternatives, but may retain utility in assays focused solely on viral replication inhibition.

Cytoprotection SARS-CoV-2 SAR

Antibacterial Target Engagement: Ebselen-Class Thioredoxin Reductase Inhibition and Potency Benchmarks

Ebselen and its direct analogs are potent inhibitors of Bacillus anthracis thioredoxin reductase, with the most active compounds in the series achieving IC₅₀ values as low as 70 nM on the purified enzyme and MIC values of 0.4 µM against B. subtilis, 1.5 µM against S. aureus, and 2 µM against B. cereus [1]. The 4-trifluoromethylphenyl substituent is expected to modulate electrophilic reactivity at the selenium center, which is the primary determinant of covalent enzyme inhibition. Although compound-specific data for the 4-CF₃ derivative are not available in this study, the structure–activity trends indicate that electron-withdrawing substituents on the N-phenyl ring can either enhance or attenuate antibacterial potency depending on the bacterial species and target enzyme isoform. Researchers screening for antibacterials should therefore benchmark the 4-CF₃ compound against the ebselen parent in their specific assay system.

Antibacterial thioredoxin reductase Bacillus anthracis

Patent-Backed Oncology Relevance: Para-CF₃ Benzoselenazoles Claimed for Breast Cancer

Patent EP3296294A4 specifically discloses trifluoromethyl benzoselenazole compounds, including para-substituted derivatives, for the treatment or prevention of breast cancer [1]. The patent claims that these compounds inhibit the growth or proliferation of mammalian breast adenocarcinoma cells while demonstrating selectivity over non-cancerous cells. Although quantitative IC₅₀ values are not publicly disclosed in the patent abstract, the existence of this intellectual property underscores the perceived therapeutic differentiation of para-CF₃ benzoselenazolones for oncology applications compared to non-fluorinated or differently substituted analogs.

Oncology breast cancer selectivity

Physicochemical Differentiation: Boiling Point as a Proxy for Intermolecular Interaction Strength

The reported boiling point for 2-[4-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one is 417.7 °C at 760 mmHg . In comparison, the parent ebselen (CAS 60940-34-3) has a reported boiling point of approximately 402.8 °C at 760 mmHg . The ~15 °C elevation in boiling point for the 4-CF₃ derivative reflects stronger intermolecular interactions (primarily dipole–dipole and dispersion forces) imparted by the trifluoromethyl group. This difference can affect compound handling, storage stability, and formulation behavior, particularly in solid-dispersion or hot-melt processing applications.

Physicochemical properties boiling point formulation

Urease Inhibition Potential: Halogenated Benzisoselenazolones as a Benchmark for the 4-CF₃ Scaffold

A recent study on halogenated N-benzylbenzisoselenazolones demonstrated that 3-fluoro-4-trifluoromethyl and 2-chloro-5-fluoro derivatives achieved IC₅₀ values below 100 nM for inhibition of ureolysis in live Helicobacter pylori cells, outperforming previously reported ebselen-based urease inhibitors [1]. While the specific 4-CF₃ N-phenyl compound (without benzylic spacer) was not directly tested in this study, the data establish that the combination of a trifluoromethyl group with the benzisoselenazolone core can yield exceptionally potent anti-ureolytic agents. This provides a strong structural rationale for evaluating the 4-CF₃ derivative in urease inhibition assays, where it may offer an alternative potency profile to the N-benzyl analogs.

Urease inhibition Helicobacter pylori antibacterial

Optimal Research and Industrial Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)-1,2-benzisoselenazol-3(2H)-one


SARS-CoV-2 Antiviral Screening Libraries Requiring Positional CF₃ Isomer Coverage

When constructing a compound library to explore the structure–activity relationship of ebselen derivatives against SARS-CoV-2 proteases (PLpro and Mpro) or viral replication, inclusion of the para-CF₃ isomer is critical to complement the meta-CF₃ isomer (SARS-CoV-2-IN-7, IC₅₀ = 844 nM) and fully probe the effect of CF₃ substitution position . The class-level data indicating that CF₃ groups modulate cytoprotective versus antiviral activity in diselenide analogs further supports this inclusion [1].

Breast Cancer Cell Proliferation Assays Based on Patent-Claimed Selectivity

For oncology research groups investigating benzoselenazolone compounds in breast cancer models, the 4-CF₃ derivative is directly supported by patent claims (EP3296294A4) covering trifluoromethyl benzoselenazoles for breast cancer treatment [2]. Procurement of this specific compound ensures alignment with the intellectual property landscape and enables direct replication and extension of patented findings.

Antibacterial Thioredoxin Reductase Inhibitor Screening Against Gram-Positive Pathogens

In antibacterial drug discovery campaigns targeting Bacillus anthracis thioredoxin reductase, the 4-CF₃ ebselen analog can be benchmarked against the established class potency range (IC₅₀ ~70 nM, MIC ~0.4 µM against B. subtilis) [3]. Its electron-withdrawing CF₃ substituent may differentially influence covalent modification kinetics compared to the parent ebselen, providing a valuable data point for SAR model refinement.

H. pylori Urease Inhibition as an Adjunct to Clarithromycin Combination Studies

Building on the finding that halogenated benzisoselenazolones with CF₃ substituents achieve sub-100 nM IC₅₀ for H. pylori ureolysis and demonstrate additive effects with clarithromycin (MIC = 0.073 µg/mL) [4], the 4-CF₃ N-phenyl ebselen derivative can be evaluated as a structurally simplified, ebselen-closer analog that may retain potent anti-ureolytic activity while offering distinct pharmacokinetic properties.

Quote Request

Request a Quote for 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.